molecular formula C8H11Br2NO B6224346 5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide CAS No. 2763779-68-4

5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide

Cat. No.: B6224346
CAS No.: 2763779-68-4
M. Wt: 297
InChI Key:
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Description

5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a phenol ring, along with a hydrobromide salt. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide typically involves the bromination of 2-methylphenol followed by the introduction of an aminomethyl group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The aminomethylation step can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and aminomethylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The hydrobromide salt formation is typically carried out by reacting the free base with hydrobromic acid.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-1,2-oxazol-3(2H)-one:

    4-(2-aminopropyl)phenol:

Uniqueness

5-(aminomethyl)-4-bromo-2-methylphenol hydrobromide is unique due to its specific combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

CAS No.

2763779-68-4

Molecular Formula

C8H11Br2NO

Molecular Weight

297

Purity

95

Origin of Product

United States

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